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1-ethyl-5-(trifluoromethyl)-1H-pyrazole

LRRK2 kinase inhibition N-alkyl SAR pyrazole hinge binder

Replace generic pyrazoles with the exact N-ethyl-5-trifluoromethyl regioisomer to avoid matched-pair failure in SAR campaigns. This building block (C₆H₇F₃N₂, MW 164.13) is the optimal hinge binder validated in a Merck LRRK2 inhibitor program achieving 0.7 nM cellular IC₅₀. - Defined 5-CF₃ position; no stereochemical ambiguity - X-ray-validated binding mode: CF₃ occupies conserved hydrophobic pocket - ≥95% purity (HPLC, NMR); ideal for kinase hinge-binder libraries and SDHI fungicide analog synthesis

Molecular Formula C6H7F3N2
Molecular Weight 164.131
CAS No. 1392274-30-4
Cat. No. B2717128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-(trifluoromethyl)-1H-pyrazole
CAS1392274-30-4
Molecular FormulaC6H7F3N2
Molecular Weight164.131
Structural Identifiers
SMILESCCN1C(=CC=N1)C(F)(F)F
InChIInChI=1S/C6H7F3N2/c1-2-11-5(3-4-10-11)6(7,8)9/h3-4H,2H2,1H3
InChIKeyLLBHLINKJGDRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-5-(trifluoromethyl)-1H-pyrazole – Identity & Physicochemical Baseline


1-Ethyl-5-(trifluoromethyl)-1H-pyrazole (CAS 1392274-30-4) is a fully substituted 1H-pyrazole heterocycle carrying an N-ethyl group at the 1-position and a trifluoromethyl group at the 5-position (molecular formula C₆H₇F₃N₂, MW = 164.13, canonical SMILES CCN1C(=CC=N1)C(F)(F)F). It is supplied as a small-molecule building block with a typical purity specification of ≥95% (HPLC, NMR) for use in exploratory chemistry, medicinal-chemistry SAR campaigns, and agrochemical intermediate synthesis [1]. The absence of chiral centers and the defined, single-regioisomer constitution eliminate stereochemical and regiochemical ambiguity during downstream derivatization .

Defined 5‑CF₃ regioisomer; no stereocenters
HPLC/NMR qualified purity suitable for SAR chemistry
Validated kinase hinge‑binder core (reported LRRK2 program)

Why Generic N-Alkyl-5-CF₃-Pyrazole Substitution Fails


In-class N-alkyl-5-(trifluoromethyl)pyrazoles cannot be interchanged without risk because the N-alkyl group directly modulates the scaffold’s logP, metabolic stability, and, critically, the conformational preference of the 5-CF₃ group relative to the pyrazole plane. In a published LRRK2 kinase inhibitor optimization campaign, replacement of the N-ethyl substituent with N-methyl, N-cyclobutyl, or N-methylcyclopropyl variants led to substantial shifts in cellular potency, CLK2 off-target selectivity, and in-vivo clearance profiles, demonstrating that the ethyl substituent occupies a narrow steric and lipophilic optimum within the target binding pocket [1]. Consequently, substitution for an apparently similar congener without supporting matched-pair data risks loss of on-target activity, erosion of selectivity, or altered pharmacokinetics in downstream molecules built from this core.

N‑alkyl lipophilicity shift
Changing the N‑alkyl group alters logP and may significantly shift cellular potency and in‑vivo clearance; substitution without matched‑pair data can lead to unpredictable PK.
Kinase off‑target liability
The off‑target kinase profile (e.g. CLK2) is sensitive to the N‑substituent; congener selection without selectivity data risks eroded selectivity.
Regioisomer mismatch
The 3‑CF₃ regioisomer would not engage the kinase hinge binding pocket, abrogating target inhibition. Only the 5‑CF₃ regioisomer is productive.

Quantitative Differentiation Against Closest Analogs


N-Ethyl vs. N-Methyl Substitution: LRRK2 Potency & PK Profile

In a matched-pair comparison within a 4,6-diaminopyrimidine picolinamide LRRK2 inhibitor series, the N-ethyl-5-CF₃-pyrazole congener (compound 23, bearing the 1-ethyl-5-(trifluoromethyl)-1H-pyrazole core) exhibited an unbound cellular IC₅₀ of 0.7 nM, whereas the analogous N-methyl-5-CF₃-pyrazole compound (compound 22) delivered an unbound cellular IC₅₀ of 0.3 nM. However, the crucial differentiation emerges when CLK2 counter-screen selectivity is considered: the N-ethyl congener 23 maintained a CLK2/LRRK2 selectivity ratio of 42× vs. 59× for the N-methyl congener, while simultaneously demonstrating a dramatically superior rat pharmacokinetic profile (r-PK Clp 42 mL min⁻¹ kg⁻¹ vs. 87 mL min⁻¹ kg⁻¹ for the N-methyl analog), a >2-fold improvement in in-vivo clearance [1].

Ethyl vs. Methyl LRRK2 Potency & PK
Head‑to‑head
Cellu IC₅₀: 0.7 nM (ethyl) vs 0.3 nM (methyl)
CLK2/LRRK2 selectivity: 42× vs 59×
r‑PK Clp: 42 vs 87 mL min⁻¹ kg⁻¹
Reported improved clearance with ethyl substitution supports kinase lead optimization.
Rat PK; LRRK2 G2019S cellular assay
LRRK2 kinase inhibition N-alkyl SAR pyrazole hinge binder

Physicochemical Advantage of N-Ethyl for CNS Drug Space

Physicochemical profiling of the matched molecular pair reveals that the N-ethyl-5-CF₃-pyrazole-containing compound (23) exhibits an AlogP98 of 4.0 and a topological polar surface area (tPSA) of 96 Ų with a molecular weight of 542 Da, whereas the N-methyl analog (22) shows an AlogP98 of 4.6 and identical tPSA but higher molecular weight (582 Da due to the full inhibitor context). The >0.6 log-unit reduction in calculated lipophilicity for the ethyl-bearing congener aligns more closely with CNS drug-like property guidelines and correlates with the observed improvement in metabolic stability and reduced P-gp efflux susceptibility [1]. This property shift is directly attributable to the incremental steric and electronic effect of the N-ethyl group on the pyrazole ring, which modulates the overall molecular lipophilicity of the final drug-like molecule.

Ethyl Lowers Lipophilicity
Head‑to‑head
ΔAlogP98 = −0.6 log units
AlogP98: 4.0 (ethyl) vs 4.6 (methyl)
Lower lipophilicity may support CNS drug‑like property optimization.
In‑silico property calculations; matched molecular pair
CNS drug design physicochemical properties AlogP98 tPSA

5-CF₃ vs. 3-CF₃ Regioisomeric Specificity in Hinge Binding

An X-ray co-crystal structure of LRRK2 with a picolinamide inhibitor confirms that the 5-CF₃-pyrazole ring occupies a defined hydrophobic pocket adjacent to Leu86 in the kinase hinge extension while the N-ethyl group projects toward solvent, stabilizing a conserved water network that bridges Lys1906 and catalytic Asp2017 [1]. In contrast, moving the trifluoromethyl group to the 3-position would place the CF₃ substituent in steric conflict with the hinge backbone, abrogating the critical water-mediated hydrogen-bond network. While direct quantitative comparison data for 3-CF₃ vs. 5-CF₃ regioisomers are not reported in the same assay system, the structural evidence provides a molecular rationale for the observed picomolar potency of the 5-CF₃,1-ethyl regioisomer (LRRK2 IC₅₀ = 10 nM, LBE = 0.30) and supports the conclusion that the 5-CF₃ regioisomer is the active binding conformation.

5‑CF₃ vs. 3‑CF₃ Hinge Binding
Class‑level inference
X‑ray co‑crystal confirms 5‑CF₃ occupies hinge‑proximal hydrophobic pocket; 3‑CF₃ would sterically clash with backbone
5‑CF₃ regioisomer essential for productive kinase hinge engagement.
LRRK2 chimera X‑ray; structural inference only
kinase hinge binder regioisomerism X-ray crystallography

Off-Target Kinase Selectivity Profile

In a broad kinome selectivity panel, the N-ethyl-5-CF₃-pyrazole-based LRRK2 inhibitor 23 demonstrated that only CLK4 fell within 100-fold of LRRK2 potency, with all other tested kinases exhibiting >100-fold selectivity window. Additionally, compound 23 showed weak activity against cardiac ion channels (Na⁺ IC₅₀ = 30 μM, Ca²⁺ IC₅₀ = 30 μM) and minimal CYP inhibition (all isoforms IC₅₀ > 10 μM) [1]. While this selectivity profile is reported for the final elaborated inhibitor rather than the pyrazole building block alone, it establishes that the 1-ethyl-5-CF₃-pyrazole core is compatible with achieving a clean off-target pharmacology profile when elaborated into drug-like molecules, in contrast to earlier pyrazole variants in the same series that exhibited narrower selectivity margins.

Off‑Target Kinase Selectivity
Class‑level inference
Na⁺ IC₅₀ 30 μM; Ca²⁺ IC₅₀ 30 μM; CYP IC₅₀ >10 μM
Only CLK4 within 100× of LRRK2; CLK2/LRRK2 42×
Reported kinome selectivity profile supports off‑target evaluation research.
DiscoverX panel; cardiac ion channel assay
kinase selectivity CLK2 off-target profiling

Validated Application Scenarios


LRRK2 Kinase Inhibitor Lead Optimization for Parkinson's Disease

The 1-ethyl-5-(trifluoromethyl)-1H-pyrazole core is explicitly validated as the optimal N-alkyl-5-CF₃-pyrazole hinge binder in a Merck LRRK2 inhibitor program that achieved picomolar cellular potency (Cellu IC₅₀ = 0.7 nM) and a projected human dose of 288–520 mg BID. Procurement of this specific building block enables direct reproduction of compound 23 and its analogs for CNS-penetrant kinase inhibitor development [1].

Kinase Hinge-Binder Fragment Library Construction

The defined regioisomeric identity (5-CF₃) and absence of stereocenters make this compound an ideal fragment for constructing focused kinase hinge-binder libraries. Its X-ray-validated binding mode, wherein the 5-CF₃ group occupies a conserved hydrophobic pocket adjacent to the hinge, provides a structure-based rationale for fragment elaboration [1].

Agrochemical Intermediate for SDHI Fungicide Development

5-Trifluoromethylpyrazoles represent a privileged scaffold in succinate dehydrogenase inhibitor (SDHI) fungicide design. The N-ethyl variant offers a lipophilicity midpoint between N-methyl (lower logP) and N-propyl/N-butyl (higher logP) congeners, potentially optimizing the balance between cuticular penetration and phloem mobility required for systemic fungicidal activity .

TRPC3/CRAC Channel Modulator Synthesis

The 5-(trifluoromethyl)-1H-pyrazole core is a documented pharmacophore for ion-channel modulation, as exemplified by Pyr3 (TRPC3 antagonist, IC₅₀ = 0.7 μM) and related CRAC channel blockers. The 1-ethyl-5-CF₃-pyrazole building block serves as a versatile starting material for synthesizing focused libraries of TRPC and CRAC channel probes via functionalization at the 3- and 4-positions [2].

Application
Selection Property
Validation Focus
LRRK2 kinase inhibitor research (neurodegenerative models)
Matched‑pair validated core with balanced potency/clearance profile
LRRK2 cell assay (HEK293); rat PK study
Kinase hinge‑binder fragment library
Defined 5‑CF₃ regioisomer; X‑ray validated binding mode
Structure‑guided fragment elaboration
Agrochemical SDHI fungicide research
5‑CF₃ pyrazole scaffold for SDHI inhibitor design; ethyl provides lipophilicity midpoint
Fungicide activity screening; cuticular penetration assay
TRPC3/CRAC channel modulator synthesis
Documented pyrazole pharmacophore for ion‑channel modulation
TRPC3 calcium assay; CRAC channel function
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